BenchChemオンラインストアへようこそ!

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide

ACAT inhibition Structure-activity relationship Benzamide regioisomers

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide (CAS 953180-85-3, molecular formula C₁₉H₁₇FN₂O₄, molecular weight 356.3 g/mol) is a synthetic small molecule belonging to the isoxazolyl-substituted alkyl amide class. Its structure comprises a 3,4-dimethoxybenzamide moiety linked via a methylene bridge to the 3-position of a 5-(4-fluorophenyl)isoxazole ring.

Molecular Formula C19H17FN2O4
Molecular Weight 356.353
CAS No. 953180-85-3
Cat. No. B2847934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
CAS953180-85-3
Molecular FormulaC19H17FN2O4
Molecular Weight356.353
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C19H17FN2O4/c1-24-16-8-5-13(9-18(16)25-2)19(23)21-11-15-10-17(26-22-15)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23)
InChIKeyYEQGFIZZJJLSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide (CAS 953180-85-3): Compound Class and Baseline Characterization for Research Procurement


N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide (CAS 953180-85-3, molecular formula C₁₉H₁₇FN₂O₄, molecular weight 356.3 g/mol) is a synthetic small molecule belonging to the isoxazolyl-substituted alkyl amide class [1]. Its structure comprises a 3,4-dimethoxybenzamide moiety linked via a methylene bridge to the 3-position of a 5-(4-fluorophenyl)isoxazole ring . This compound falls within the broader structural scope of heterocyclic-substituted alkyl amides claimed as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical in cholesterol esterification and intestinal absorption [1]. The compound is primarily encountered in early-stage drug discovery and chemical biology contexts; no regulatory approval or advanced clinical development has been reported.

Why N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide Cannot Be Interchanged with Close Structural Analogs


Substitution of this compound with seemingly minor structural variants—such as positional isomers of the dimethoxybenzamide ring (2,3-; 2,4-; 3,5-dimethoxy) or halogen-modified phenyl isoxazoles (4-Cl replacing 4-F)—carries a high risk of altered target engagement, potency, and selectivity. Within the isoxazolyl alkyl amide ACAT inhibitor class described in US 5,366,987, IC₅₀ values span over three orders of magnitude (from 0.003 µM to >5 µM in the IAI assay) depending on subtle substituent modifications [1]. The 3,4-dimethoxy arrangement on the benzamide ring presents a distinct hydrogen-bonding and steric profile compared to the 2,6-dimethoxy pattern found in the herbicide isoxaben, which acts as a cellulose synthesis inhibitor rather than an ACAT inhibitor [2]. Furthermore, the methylene attachment at the isoxazole 3-position (vs. the 4-position isomer) alters the vector and conformational flexibility of the benzamide moiety, potentially affecting binding pocket complementarity . These structural nuances preclude casual analog substitution without experimental validation.

Quantitative Differentiation Evidence for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide vs. Closest Analogs


Dimethoxybenzamide Regioisomer Comparison: 3,4- vs. 2,4- vs. 3,5-Dimethoxy Substitution and Predicted Physicochemical and Target-Engagement Divergence

The target compound bears a 3,4-dimethoxy substitution on the benzamide ring. Two direct regioisomers—the 2,4-dimethoxy (CAS 952963-48-3) and 3,5-dimethoxy (CAS 953251-30-4) analogs—differ solely in methoxy group placement yet are chemically distinct entities with separate CAS registrations . In the ACAT inhibitor patent US 5,366,987, variation in benzamide substitution pattern across the example series produced IC₅₀ differences of 10- to 100-fold in the rabbit intestinal microsome (IAI) assay; e.g., Example 1 (IC₅₀ 0.003 µM) vs. Example 6 (IC₅₀ 0.12 µM) vs. Example 36 (IC₅₀ >5 µM) illustrate that regioisomeric and substituent changes profoundly alter potency [1]. While the patent's examples predominantly feature tetrazole heterocycles, the benzamide substitution principles are expected to translate to the isoxazole series. The 3,4-dimethoxy pattern provides a unique hydrogen-bond acceptor geometry (catechol-like ortho-disubstitution) absent in the 3,5- and 2,4-isomers, which may differentially interact with the ACAT active-site residues.

ACAT inhibition Structure-activity relationship Benzamide regioisomers

Halogen-Dependent Potency Modulation: 4-Fluorophenyl vs. 4-Chlorophenyl Isoxazole in the 3,4-Dimethoxybenzamide Series

The target compound incorporates a 4-fluorophenyl substituent on the isoxazole ring. The direct 4-chlorophenyl analog (CAS 946340-77-8, N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-3,4-dimethoxybenzamide) is a structurally identical compound save for the halogen identity . Fluorine and chlorine differ substantially in electronegativity (Pauling scale: F = 3.98, Cl = 3.16), van der Waals radius (F = 1.47 Å, Cl = 1.75 Å), and lipophilicity contribution (Hansch π: F = +0.14, Cl = +0.71) [1]. In medicinal chemistry, F→Cl substitution routinely alters target potency by 2- to 50-fold due to combined electronic, steric, and desolvation effects. Within the ACAT inhibitor patent US 5,366,987, compounds bearing halogenated phenyl groups displayed IC₅₀ values spanning from 0.007 µM (Example 3) to 0.77 µM (Example 30) in the IAI assay, with halogens on the phenyl ring contributing significantly to potency variations [2]. The smaller, more electronegative fluorine atom may confer superior metabolic stability (reduced CYP450-mediated oxidation relative to chlorine) while maintaining or enhancing target affinity through orthogonal dipolar interactions.

Halogen bonding ACAT SAR 4-fluorophenyl isoxazole

Isoxazole Methylene Bridge Regiochemistry: 3-Position vs. 4-Position Attachment and Conformational Implications

The target compound connects the 3,4-dimethoxybenzamide moiety to the isoxazole ring via a methylene bridge at the isoxazole 3-position. A documented regioisomer, N-{[5-(4-fluorophenyl)-1,2-oxazol-4-yl]methyl}-3,4-dimethoxybenzamide, features the identical atomic composition (C19H17FN2O4, MW 356.35) but with the methylene linker attached at the isoxazole 4-position rather than 3-position . This regiochemical difference alters the dihedral angle between the isoxazole and benzamide planes, repositioning the 3,4-dimethoxyphenyl group by approximately 60° relative to the fluorophenyl-isoxazole core. In the broader ACAT inhibitor patent US 5,366,987, linker attachment position (e.g., tetrazole N-1 vs. N-2 connectivity) produced divergent in vivo efficacy: Example 88 (LAI IC₅₀ 0.010 µM, APCC −62%) vs. Example 89 (LAI IC₅₀ 0.390 µM, APCC −35%), illustrating that heterocycle attachment regiochemistry alone can modulate potency ~39-fold and in vivo cholesterol reduction by nearly 2-fold [1]. While these examples involve tetrazole rather than isoxazole, the principle of regiochemistry-dependent target engagement is directly translatable.

Isoxazole regioisomerism Linker geometry Conformational analysis

Mechanistic Differentiation from Isoxaben: ACAT Inhibition vs. Cellulose Synthesis Inhibition and the Critical Role of Benzamide Substitution Pattern

Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide, CAS 82558-50-7) is a commercially deployed herbicide that inhibits cellulose synthesis in plants (Cellulose Synthase A, CESAs) [1]. Despite sharing an isoxazole-benzamide scaffold, isoxaben differs from the target compound in three critical features: (i) 2,6-dimethoxy substitution on the benzamide rather than 3,4-dimethoxy; (ii) a branched alkyl chain (1-ethyl-1-methylpropyl) at the isoxazole 3-position rather than a 4-fluorophenyl at the 5-position linked through a methylene spacer; and (iii) direct amide attachment to the isoxazole 5-position rather than via a methylene bridge. These structural differences switch the biological target from mammalian ACAT to plant cellulose synthase. In the ACAT patent US 5,366,987, compounds with 2,6-disubstituted benzamide motifs preferentially appear in the most potent examples (IC₅₀ as low as 0.003 µM), while the 3,4-disubstitution pattern represented by the target compound occupies a distinct and less extensively characterized SAR space [2]. This mechanistic divergence underscores that the isoxazole-benzamide scaffold is a privileged but promiscuous pharmacophore, and that substitution pattern dictates target selectivity.

ACAT inhibitor Cellulose synthesis inhibitor Mechanistic selectivity

In Vitro–In Vivo Translation Potential within the Isoxazole Alkyl Amide ACAT Inhibitor Class: Benchmarking Against Patent Exemplars

The ACAT inhibitor patent US 5,366,987 provides matched in vitro (IAI IC₅₀) and in vivo (APCC, % change in total plasma cholesterol at 30 mg/kg oral dose) data for numerous examples, allowing class-level benchmarking [1]. Across 60+ exemplified compounds, IAI IC₅₀ values ranging from 0.003 to 5 µM translated to in vivo cholesterol reductions of 0% to −77%. Notably, compounds with IAI IC₅₀ ≤ 0.015 µM generally achieved APCC reductions of ≥55% (e.g., Example 1: IC₅₀ 0.003 µM, APCC −64%; Example 15: IC₅₀ 0.008 µM, APCC −66%; Example 27: IC₅₀ 0.014 µM, APCC −69%), while compounds with IC₅₀ ≥ 0.2 µM showed attenuated or negligible in vivo efficacy (e.g., Example 30: IC₅₀ 0.77 µM, APCC not reported; Example 36: IC₅₀ >5 µM, APCC −13%) [1][2]. The target compound, by virtue of its isoxazole core and 3,4-dimethoxybenzamide substitution, belongs to this class; however, its specific in vitro and in vivo ACAT activity has not been reported in the public domain. The 4-fluorophenyl isoxazole motif is represented in the patent's heterocyclic scope (isoxazole is explicitly listed among permissible X groups), and the 3,4-dimethoxybenzamide represents a distinct substitution pattern from the most extensively characterized 2,6-diisopropylphenyl or 2,4,6-trimethoxyphenyl derivatives, placing the target compound in a relatively unexplored region of the class SAR.

ACAT inhibition In vitro–in vivo correlation Cholesterol absorption

Best-Fit Research and Industrial Application Scenarios for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide (CAS 953180-85-3) Based on Quantitative Differentiation Evidence


SAR Exploration of Benzamide Substitution Patterns in ACAT Inhibitor Lead Optimization

The target compound's 3,4-dimethoxy substitution pattern occupies a distinct and publicly underreported region of the isoxazole alkyl amide ACAT inhibitor SAR landscape. While the patent literature extensively characterizes 2,6-diisopropylphenyl and 2,4,6-trimethoxyphenyl benzamide derivatives (with IAI IC₅₀ values reaching 0.003 µM) [1], the 3,4-dimethoxy configuration has not been systematically evaluated. Medicinal chemistry teams seeking to diversify benzamide SAR beyond the patent's most preferred embodiments can use this compound to probe the tolerance of the ACAT binding pocket for a catechol-adjacent dimethoxy arrangement. The availability of regioisomeric comparators (2,4-dimethoxy, CAS 952963-48-3; 3,5-dimethoxy, CAS 953251-30-4) enables a matched-pair analysis to isolate the contribution of methoxy position to potency, selectivity, and physicochemical properties.

Fluorine-Probe Studies for Metabolic Stability and Target Residence Time Optimization

The 4-fluorophenyl substituent on the isoxazole ring makes this compound a valuable tool for fluorine-specific SAR studies. In comparison to the 4-chlorophenyl analog (CAS 946340-77-8) , the fluorine atom introduces distinct electronic effects (greater electronegativity, smaller van der Waals radius, lower lipophilicity) that can be systematically correlated with in vitro metabolic stability (e.g., human liver microsome intrinsic clearance), CYP450 inhibition profile, and plasma protein binding. Fluorine scan approaches are widely employed in lead optimization to improve pharmacokinetic properties while preserving or enhancing target affinity [2]. Researchers can use the target compound and its 4-chloro counterpart as a matched pair to experimentally quantify the fluorine advantage (or disadvantage) in the ACAT inhibitor chemotype.

Regiochemical Validation of Isoxazole Linker Attachment in Heterocyclic Amide Drug Candidates

The existence of a regioisomer with methylene attachment at the isoxazole 4-position creates a valuable experimental control for target engagement studies. Differential scanning fluorimetry (thermal shift), surface plasmon resonance (SPR), or enzyme activity assays comparing the 3-position (target compound) and 4-position regioisomers can directly measure the contribution of linker geometry to binding affinity and functional activity. Such regiochemical comparator experiments are essential for confirming that observed biological activity is specific to the intended binding mode rather than arising from non-specific effects. Given that regioisomers are chromatographically separable but otherwise identical in mass and formula, careful analytical characterization (¹H-¹³C HMBC NMR for regiochemical assignment) is mandatory before biological testing.

Chemical Biology Tool Compound for Cholesterol Metabolism Pathway Dissection

If experimental validation confirms ACAT inhibitory activity for the target compound, it could serve as a chemical probe for studying intestinal cholesterol absorption and hepatic lipoprotein assembly. The ACAT enzyme catalyzes the intracellular esterification of free cholesterol to cholesteryl esters, a critical step in dietary cholesterol absorption (intestinal ACAT-2) and hepatic VLDL secretion (hepatic ACAT-1/2) [1][3]. The class benchmark data demonstrate that potent ACAT inhibitors (IAI IC₅₀ ≤ 0.015 µM) produce 55–77% reductions in plasma cholesterol in the APCC rat model at 30 mg/kg [1]. Researchers investigating the relative contributions of intestinal vs. hepatic ACAT isoforms to systemic cholesterol homeostasis could employ this compound alongside isoform-selective reference inhibitors, provided the compound's ACAT-1 vs. ACAT-2 selectivity is first experimentally established.

Quote Request

Request a Quote for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.